(S)-chroman-4-amine (S)-chroman-4-amine
Brand Name: Vulcanchem
CAS No.: 188198-38-1
VCID: VC20936659
InChI: InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1
SMILES: C1COC2=CC=CC=C2C1N
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

(S)-chroman-4-amine

CAS No.: 188198-38-1

Cat. No.: VC20936659

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-chroman-4-amine - 188198-38-1

Specification

CAS No. 188198-38-1
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name (4S)-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1
Standard InChI Key LCOFMNJNNXWKOC-QMMMGPOBSA-N
Isomeric SMILES C1COC2=CC=CC=C2[C@H]1N
SMILES C1COC2=CC=CC=C2C1N
Canonical SMILES C1COC2=CC=CC=C2C1N

Introduction

Chemical Structure and Fundamental Properties

(S)-Chroman-4-amine (CAS: 188198-38-1) belongs to the chroman family of compounds, featuring a benzopyran backbone with an amine functional group at the 4-position. The "(S)" designation indicates specific stereochemistry at the chiral center, which significantly influences the compound's biological activity and interactions .

Basic Chemical Properties

The compound presents the following fundamental characteristics:

PropertyDescription
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
CAS Number188198-38-1
IUPAC Name(4S)-3,4-dihydro-2H-chromen-4-amine
Synonyms(4S)-3,4-dihydro-2H-1-benzopyran-4-amine
Structure TypeBicyclic with fused benzene and dihydropyran rings
Chiral CenterAt C-4 position with S configuration
The structure contains a nitrogen atom bonded to hydrogen, which can participate in various chemical reactions and serves as a key functional site for further derivatization .
ParameterSpecification
SolubilitySoluble in DMSO; stock solutions typically prepared at 10 mM
Storage Temperature2-8°C
Storage ConditionsRequires protection from light and moisture; sealed storage recommended
Stock Solution StabilityWhen stored at -80°C: use within 6 months; at -20°C: use within 1 month
Shipping ConditionEvaluation samples shipped with blue ice
For increased solubility, it is recommended to heat the container to 37°C and oscillate in an ultrasonic bath .

Synthesis Methods and Industrial Production

The synthesis of (S)-chroman-4-amine involves sophisticated chemical transformations that maintain stereochemical integrity. Several methodologies have been developed to efficiently produce this compound.

Common Synthetic Routes

The primary synthesis pathway typically involves:

  • Reduction of (S)-chroman-4-one (the corresponding ketone)

  • Subsequent amination to introduce the amine group with preserved stereochemistry
    One established method involves asymmetric reduction of chroman-4-one using a chiral catalyst to obtain (S)-chroman-4-ol, which is then converted through substitution reactions with ammonia or an appropriate amine source under controlled conditions.

Industrial Scale Production Considerations

For industrial applications, continuous flow reactors and optimized catalytic systems enhance efficiency and yield. Chromatographic and crystallization techniques ensure enantiomeric purity of the final product . The compound is manufactured under strict quality control measures to maintain consistency and meet industry standards .

Chemical Reactivity Profile

Understanding the reactivity of (S)-chroman-4-amine is crucial for anticipating its behavior in various chemical transformations and biological systems.

Key Reaction Types

Reaction TypeDescriptionTypical Reagents
OxidationFormation of imine or nitrile derivativesPotassium permanganate, chromium trioxide under acidic conditions
ReductionFormation of alcohol or alkane derivativesCatalytic hydrogenation (Pd/C), lithium aluminum hydride
SubstitutionReplacement of amine group by other functionalitiesAlkyl halides, acyl chlorides with appropriate bases
Hydrogen BondingInteraction with active sites of enzymesBiological systems with complementary binding sites
The amine group serves as a nucleophilic center, allowing for various transformations including alkylation, acylation, and condensation reactions.

Biological Activity and Pharmaceutical Applications

Research indicates that (S)-chroman-4-amine and structurally related compounds demonstrate significant biological activities with therapeutic potential.

Antiproliferative Properties

Chroman-4-one and chromone derivatives, which share structural similarity with (S)-chroman-4-amine, have demonstrated antiproliferative effects in cancer cell lines including breast cancer (MCF-7) and lung carcinoma (A549) . The mechanism appears to correlate with inhibition of sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase enzyme .

Mechanisms of Action

Studies suggest that the compound and its derivatives can:

  • Increase acetylation levels of α-tubulin, indicating SIRT2 inhibition in cancer cells

  • Form hydrogen bonds and electrostatic interactions with active sites of target enzymes

  • Interact with hydrophobic pockets in proteins through the chroman ring structure, enhancing binding affinity and specificity

Structure-Activity Relationships

Research on related chroman compounds has revealed important structure-activity correlations:

  • Electron-donating groups (such as 8-OCH₃) enhance butyrylcholinesterase (BuChE) inhibition

  • Lipophilic substituents improve membrane permeability but require balance with solubility

  • The presence of specific structural motifs, like gem-dimethyl groups, influences enzyme interaction

Pharmaceutical Development and Research Applications

(S)-Chroman-4-amine serves as a valuable intermediate in pharmaceutical research and development, with various potential therapeutic applications.

Research Applications

The compound is primarily used for:

  • Scientific research exploring structure-activity relationships

  • Chemical synthesis intermediates in medicinal chemistry

  • Development of novel therapeutic candidates with enhanced pharmacological profiles

Hazard StatementClassificationWarning Level
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure

Comparative Analysis with Related Compounds

Understanding the relationship between (S)-chroman-4-amine and structurally similar compounds provides valuable context for its applications and properties.

Comparison with Structural Analogs

CompoundCAS NumberKey DifferencesNotable Properties
(S)-Chroman-4-amine188198-38-1Primary structureChiral building block
(S)-Chroman-4-amine hydrochloride1035093-81-2Salt formEnhanced solubility, stability
(R)-Chroman-4-amine210488-55-4Opposite stereochemistryDifferent biological activity profile
Chroman-4-one derivativesVariousKetone instead of amineSIRT2 inhibition, antiproliferative effects
The stereochemistry at the C-4 position critically influences biological activity, with the (S) and (R) enantiomers likely exhibiting different pharmacological profiles .

Structure-Function Relationship

The chroman scaffold serves as a privileged structure in medicinal chemistry, with modifications at various positions yielding compounds with diverse biological activities:

  • The oxygen atom in the dihydropyran ring contributes to hydrogen bonding capabilities

  • The benzene ring provides a hydrophobic surface for interaction with target proteins

  • The stereochemistry at C-4 determines spatial orientation and biological recognition

Current Research Trends and Future Directions

Ongoing scientific investigation continues to expand our understanding of (S)-chroman-4-amine and its potential applications.

Emerging Research Focus Areas

Current research efforts are directed toward:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of novel derivatives with enhanced pharmacological profiles

  • Investigation of additional biological targets beyond current applications

  • Structure-based drug design utilizing the chroman scaffold

Technological Advances

Recent advances in synthetic methodology, computational modeling, and biological screening have accelerated the development of (S)-chroman-4-amine derivatives with optimized properties:

  • Continuous flow chemistry enabling more efficient synthesis

  • Computational prediction of pharmacological properties

  • High-throughput screening for biological activity

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